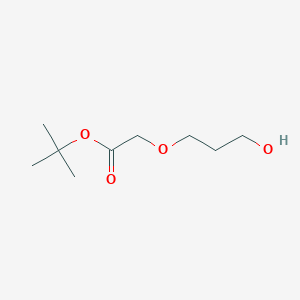![molecular formula C7H4BrClN2O2 B6255603 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1785003-58-8](/img/no-structure.png)
7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one, also known as 7-bromo-6-chloropyrido[3,2-b][1,4]oxazin-3-one, is a heterocyclic compound that is widely studied in organic chemistry. It is a heterocyclic compound that has been used in numerous scientific research applications, including the synthesis of biologically active compounds, the study of enzyme-catalyzed reactions, and the investigation of the mechanism of action of drugs.
Scientific Research Applications
7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one has been used in numerous scientific research applications. It has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase. It has also been used in the study of enzyme-catalyzed reactions, such as the hydrolysis of esters. In addition, it has been used in the investigation of the mechanism of action of drugs, such as the antifungal drug fluconazole.
Mechanism of Action
The mechanism of action of 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is important for the transmission of nerve impulses. By inhibiting the enzyme, 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one may be able to increase the amount of acetylcholine available for transmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one are not yet fully understood. However, it is believed that the compound may have a range of effects on the body, including the inhibition of the enzyme acetylcholinesterase, the promotion of nerve transmission, and the inhibition of the growth of certain fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one in laboratory experiments include its low cost, its availability, and its ease of synthesis. The limitations of using this compound in laboratory experiments include its potential toxicity and its lack of specificity for certain enzymes or proteins.
Future Directions
The possible future directions for 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the synthesis of this compound and its potential applications in drug discovery and development could be undertaken. Finally, further investigation into the structure-activity relationships of this compound could be conducted in order to better understand its effects on the body.
Synthesis Methods
7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-oneloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one can be synthesized by a variety of methods. One of the most common methods is the reaction of 6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one with bromine in aqueous acetic acid. The reaction is performed at room temperature, and the product is isolated by column chromatography. Another method of synthesis is the reaction of 6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one with bromine in aqueous acetic acid in the presence of a catalytic amount of copper(II) chloride. The reaction is performed at room temperature, and the product is isolated by column chromatography.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one involves the conversion of a pyridine derivative to the desired oxazinone through a series of reactions.", "Starting Materials": [ "2-bromo-3-chloropyridine", "2-aminoethanol", "sodium hydroxide", "acetic anhydride", "phosphorus oxychloride", "sodium bicarbonate", "ethanol" ], "Reaction": [ "Step 1: 2-bromo-3-chloropyridine is reacted with 2-aminoethanol in the presence of sodium hydroxide to form 7-bromo-6-chloro-2H-pyrido[3,2-b][1,4]oxazine.", "Step 2: The oxazine intermediate is then treated with acetic anhydride and phosphorus oxychloride to form the corresponding oxazinone.", "Step 3: The crude product is purified by recrystallization from ethanol and treated with sodium bicarbonate to obtain the final product, 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one." ] } | |
CAS RN |
1785003-58-8 |
Product Name |
7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one |
Molecular Formula |
C7H4BrClN2O2 |
Molecular Weight |
263.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



